molecular formula C8H9F2N3O2 B2779261 Ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate CAS No. 1594807-73-4

Ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B2779261
CAS No.: 1594807-73-4
M. Wt: 217.176
InChI Key: FXMYNVXOUVUAPS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with difluoromethylamine and formamidine acetate in the presence of a base. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and esterification, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of pyrimidine derivatives .

Scientific Research Applications

Ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
  • Ethyl 2-amino-4-(methyl)pyrimidine-5-carboxylate
  • Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate

Uniqueness

Ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to molecular targets, making it a valuable scaffold for drug design and other applications.

Properties

IUPAC Name

ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O2/c1-2-15-7(14)4-3-12-8(11)13-5(4)6(9)10/h3,6H,2H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMYNVXOUVUAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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